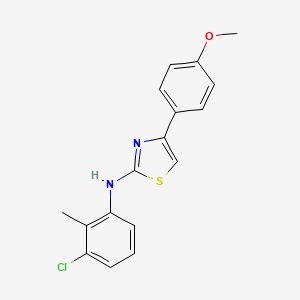![molecular formula C11H7F3N4O4 B5505139 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is a compound that features a trifluoromethoxy group, a nitro group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route includes the nitration of a precursor compound to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions. The trifluoromethoxy group is often introduced via nucleophilic substitution reactions using appropriate trifluoromethoxylation reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group and trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pyrazole ring can also play a role in stabilizing the compound’s interaction with its targets, potentially affecting biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-nitro-N-[4-(methoxy)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its potential as a pharmaceutical agent by improving its bioavailability and reducing its susceptibility to metabolic degradation .
Propiedades
IUPAC Name |
4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O4/c12-11(13,14)22-7-3-1-6(2-4-7)16-10(19)9-8(18(20)21)5-15-17-9/h1-5H,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXTIUZNCDXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5505056.png)
![12,12-Dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5505062.png)

![N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide](/img/structure/B5505089.png)


![2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B5505123.png)

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5505149.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

